molecular formula C28H22K2N4O8S2 B15178573 Dipotassium 4,4'-bis((4-methoxyphenyl)azo)stilbene-2,2'-disulphonate CAS No. 96846-71-8

Dipotassium 4,4'-bis((4-methoxyphenyl)azo)stilbene-2,2'-disulphonate

Cat. No.: B15178573
CAS No.: 96846-71-8
M. Wt: 684.8 g/mol
InChI Key: JSLYSSPOBIJAJL-ZCKCZGSLSA-L
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Description

Dipotassium 4,4'-bis((4-methoxyphenyl)azo)stilbene-2,2'-disulphonate is a symmetrical disazo dye derived from 4,4'-diaminostilbene-2,2'-disulphonic acid. Its structure features two methoxyphenylazo groups attached to a central stilbene backbone, with potassium counterions enhancing solubility.

Properties

CAS No.

96846-71-8

Molecular Formula

C28H22K2N4O8S2

Molecular Weight

684.8 g/mol

IUPAC Name

dipotassium;5-[(4-methoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-methoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C28H24N4O8S2.2K/c1-39-25-13-9-21(10-14-25)29-31-23-7-5-19(27(17-23)41(33,34)35)3-4-20-6-8-24(18-28(20)42(36,37)38)32-30-22-11-15-26(40-2)16-12-22;;/h3-18H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b4-3+,31-29?,32-30?;;

InChI Key

JSLYSSPOBIJAJL-ZCKCZGSLSA-L

Isomeric SMILES

COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Diazotization and Azo Coupling

The synthesis begins with the diazotization of 4-methoxyaniline in acidic media, typically using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form the diazonium salt. Subsequent coupling with 4,4'-diaminostilbene-2,2'-disulphonic acid in alkaline conditions yields the intermediate 4,4'-bis((4-methoxyphenyl)azo)stilbene-2,2'-disulphonic acid. Neutralization with potassium hydroxide (KOH) produces the dipotassium salt.

Key variables influencing yield include:

  • Temperature control : Excess heat during diazotization risks diazonium salt decomposition.
  • pH adjustments : Coupling requires pH 8–10 to stabilize the diazo intermediate.

Oxidation and Sulfonation

Alternative routes involve oxidizing 4-nitrotoluene-2-sulphonic acid derivatives in water-organic solvent mixtures (e.g., methanol, glycol dimethyl ether) with air or oxygen as oxidants. Catalysts like vanadium oxysulfate (VOSO₄) enhance reaction rates, achieving yields >90% under optimized conditions. Sulfonation is achieved via concentrated sulfuric acid treatment, followed by potassium neutralization.

Comparative Analysis of Oxidants
Oxidant Catalyst Solvent System Yield (%)
Air (O₂) VOSO₄ Water-methanol 93.2
Chlorine None Aqueous HCl 68–72
Hydrogen peroxide FeCl₃ Water-ethanol 85

Industrial-Scale Optimization

Solvent Selection

The patent CN1105966A demonstrates that mixed solvents (e.g., water-glycol dimethyl ether-methanol) improve solubility and reaction efficiency compared to purely aqueous systems. For example, a 1:1 water-glycol dimethyl ether mixture reduced reaction time by 40% while increasing product concentration to 18 wt%.

Catalytic Systems

Vanadium-based catalysts (e.g., VOSO₄) are preferred for their redox activity and compatibility with methoxy-substituted intermediates. Iron catalysts, though cheaper, require higher temperatures (>60°C), risking side reactions.

Purification and Characterization

Crystallization and Filtration

Crude product is isolated via acid precipitation (pH 2–3) and recrystallized from hot water-ethanol mixtures. Impurities like unreacted 4-methoxyaniline are removed through activated carbon treatment.

Analytical Validation

  • HPLC : Confirms purity (>98%) by quantifying residual sulfonic acid intermediates.
  • ¹H NMR : Peaks at δ 7.8–8.2 ppm (stilbene protons) and δ 3.8 ppm (methoxy groups) validate structure.
  • FT-IR : Sulfonate stretches (1180–1200 cm⁻¹) and azo bonds (1450–1550 cm⁻¹) confirm functional groups.

Chemical Reactions Analysis

Types of Reactions

Dipotassium 4,4’-bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Dipotassium 4,4’-bis((4-methoxyphenyl)azo)stilbene-2,2’-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of colored plastics and textiles.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and emit light, making it useful as a dye. The azo bonds in the molecule are responsible for its color properties. In biological systems, it can interact with cellular components, aiding in visualization and analysis.

Comparison with Similar Compounds

Structural Features

Stilbene disulphonates share a common backbone but differ in substituents and counterions, influencing their physicochemical and functional properties. Key analogues include:

Compound Name CAS No. Substituents Counterion Molecular Formula Molecular Weight (g/mol)
Dipotassium 4,4'-bis((4-methoxyphenyl)azo)stilbene-2,2'-disulphonate* N/A 4-methoxyphenylazo K⁺ C₂₈H₂₀N₄O₈S₂·2K ~668.7 (calculated)
Disodium 4,4'-bis[(4-ethoxyphenyl)azo]stilbene-2,2'-disulphonate (Direct Yellow 12) 2870-32-8 4-ethoxyphenylazo Na⁺ C₃₀H₂₆N₄Na₂O₈S₂ 704.70
Disodium 4,4'-bis[(4-hydroxy-3-methylphenyl)azo]stilbene-2,2'-disulphonate 62037-55-2 4-hydroxy-3-methylphenylazo Na⁺ C₂₈H₂₄N₄O₈S₂·2Na 652.64
4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate (Compound S) N/A Triazine-amino Na⁺ C₄₀H₃₈N₁₂O₈S₂Na₂ 924.93

*Hypothetical structure based on analogues.

Key Observations :

  • Substituent Effects : Methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups enhance hydrophobicity compared to hydroxy (-OH) substituents, affecting dye-cellulose affinity .
  • Counterion Impact : Potassium salts generally exhibit higher solubility in polar solvents than sodium salts due to larger ionic radius and lower charge density .

Physical and Performance Properties

Property This compound* Direct Yellow 12 4,4'-bis[(4-hydroxy-3-methylphenyl)azo]stilbene-2,2'-disulphonate
Solubility (Water) High (estimated) 40 g/L at 90°C Low (due to -OH groups)
Light Fastness Moderate (inferred) 5 (excellent) 4–5
Washing Fastness Moderate (inferred) 3 (good) 3–4
Application Textiles, paper (hypothetical) Cotton, leather, paper Specialty dyes, pharmaceuticals

Notes:

  • Direct Yellow 12’s ethoxy group improves wash fastness compared to methoxy variants but reduces lightfastness slightly .
  • Hydroxy-substituted analogues exhibit lower solubility but better adhesion to protein-based materials (e.g., wool) .

Research Findings and Key Data

Inhibition Potency of Stilbene Disulphonates

Compound Target Kᵢ (µM) Mechanism
DBDS MCT1 (Erythrocytes) 22 Competitive inhibition
DIDS MCT1 40 Competitive inhibition
SITS MCT1 130 Reversible inhibition

Note: Azo-substituted stilbenes are primarily dyes, while non-azo variants (e.g., DBDS) dominate biomedical research .

Biological Activity

Dipotassium 4,4'-bis((4-methoxyphenyl)azo)stilbene-2,2'-disulphonate (CAS No. 96846-71-8) is a synthetic organic compound primarily recognized for its vibrant color and unique properties. This compound is utilized in various scientific fields, particularly in chemistry and biology, due to its stability and reactivity. Its structure features two methoxy groups that enhance its solubility compared to similar azo compounds, making it a valuable agent in dye applications and biological assays.

  • Molecular Formula : C28H22K2N4O8S2
  • Molecular Weight : 684.8 g/mol
  • IUPAC Name : dipotassium;5-[(4-methoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-methoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate

Synthesis

The synthesis of this compound typically involves the diazotization of 4-methoxyaniline followed by coupling with 4,4'-dihydroxystilbene-2,2'-disulphonic acid. The reaction is conducted under acidic conditions and neutralized with potassium hydroxide to yield the dipotassium salt.

The biological activity of this compound is largely attributed to its ability to absorb and emit light due to the presence of azo bonds in its structure. This characteristic allows it to interact with various cellular components, facilitating visualization and analysis in biological systems.

Applications in Biological Research

  • Staining Techniques : It is commonly employed in microscopy for staining purposes, aiding in the visualization of cellular structures.
  • Drug Delivery Systems : Research has been conducted on its potential use as a carrier for drug delivery due to its stability and interaction with biological membranes.
  • Photodynamic Therapy : Its light-absorbing properties make it a candidate for photodynamic therapy applications, where light activation leads to therapeutic effects.

Study 1: Staining Efficacy

In a study examining the efficacy of various azo dyes in staining human tissue samples, this compound demonstrated superior staining quality compared to traditional dyes. The results indicated enhanced contrast and clarity in microscopy images.

Study 2: Drug Delivery

Another research project investigated the use of this compound as a drug delivery vehicle for anticancer agents. The study found that when conjugated with doxorubicin, the compound improved the solubility and bioavailability of the drug while exhibiting reduced cytotoxicity against healthy cells.

Comparative Analysis with Similar Compounds

Compound NameSolubilityStabilityBiological Applications
This compoundHighHighStaining, Drug Delivery
Dipotassium 4,4'-bis((4-hydroxyphenyl)azo)stilbene-2,2'-disulphonateModerateModerateStaining
Dipotassium 4,4'-bis((4-chlorophenyl)azo)stilbene-2,2'-disulphonateLowLowLimited Applications

Toxicological Profile

While specific toxicological data on this compound is limited, related azo compounds have raised concerns regarding their potential carcinogenicity. Therefore, further studies are warranted to evaluate the safety profile of this compound in biological applications.

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